molecular formula C7H5IN2S B13675347 4-Iodobenzo[d]thiazol-5-amine

4-Iodobenzo[d]thiazol-5-amine

Cat. No.: B13675347
M. Wt: 276.10 g/mol
InChI Key: LNAIMJCVRRJQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains both iodine and thiazole moieties. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Chemical Reactions Analysis

4-Iodobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-Iodobenzo[d]thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]thiazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Iodobenzo[d]thiazol-5-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

4-iodo-1,3-benzothiazol-5-amine

InChI

InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2

InChI Key

LNAIMJCVRRJQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)I)N=CS2

Origin of Product

United States

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